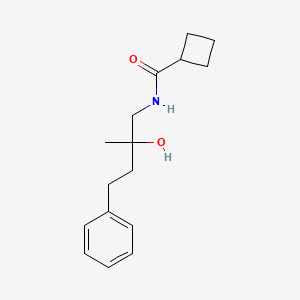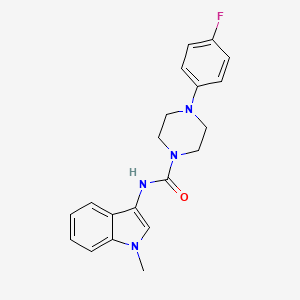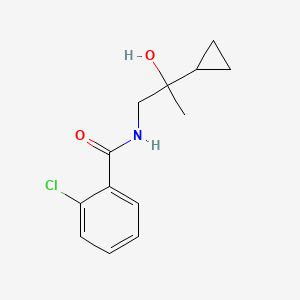
N-(2-hydroxy-2-methyl-4-phenylbutyl)cyclobutanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-hydroxy-2-methyl-4-phenylbutyl)cyclobutanecarboxamide, commonly referred to as HMBC, is a cyclobutane carboxamide derivative. It is a small molecule that has been studied for its potential as a therapeutic agent. HMBC has been found to have a number of biochemical and physiological effects that are being explored for their potential applications in the laboratory and in clinical settings.
Aplicaciones Científicas De Investigación
HMBC has been studied for its potential as a therapeutic agent. Studies have shown that it has a number of biochemical and physiological effects that could be useful in the laboratory and in clinical settings. For example, HMBC has been found to have anti-inflammatory and anti-oxidant properties, and it has been studied for its potential to be used as an anti-cancer agent. Additionally, HMBC has been studied for its potential to be used as a drug delivery system, as it has been found to be able to transport drugs across cell membranes and into cells.
Mecanismo De Acción
Target of Action
The primary target of N-(2-hydroxy-2-methyl-4-phenylbutyl)cyclobutanecarboxamide is Stromelysin-1 , a protein in humans . Stromelysin-1 plays a crucial role in the breakdown of extracellular matrix in normal physiological processes such as embryogenesis, remodeling, and wound healing.
Biochemical Pathways
The compound is involved in the regulation of microRNAs, specifically microRNA-27a-5p and microRNA-29b-3p . These microRNAs play a significant role in the modulation of neuron function. The compound decreases the expression of microRNA-27a-5p and increases the expression of microRNA-29b-3p .
Result of Action
This compound has been found to protect against oxygen-glucose deprivation and reoxygenation-induced apoptosis . This suggests that the compound could have potential therapeutic applications in conditions such as cerebral ischemia-reperfusion injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using HMBC in laboratory experiments is that it is a small molecule, which makes it easier to handle and manipulate than larger molecules. Additionally, HMBC has been found to have a number of biochemical and physiological effects that could be useful in the laboratory and in clinical settings. However, there are some limitations to using HMBC in laboratory experiments. For example, it is not very soluble in water, which can make it difficult to use in certain experiments. Additionally, HMBC is not very stable, which can limit its use in certain experiments.
Direcciones Futuras
There are a number of potential future directions for the use of HMBC. For example, further research could be conducted to explore its potential as an anti-cancer agent. Additionally, further research could be conducted to explore its potential as a drug delivery system, as well as its potential to be used as an anti-inflammatory and anti-oxidant agent. Additionally, further research could be conducted to explore its potential to be used in the treatment of other diseases, such as diabetes and heart disease. Furthermore, further research could be conducted to explore its potential to be used as a diagnostic tool, as well as its potential to be used in the development of new drugs.
Métodos De Síntesis
HMBC is synthesized through a multi-step process. The first step involves the condensation of 2-methyl-4-phenylbutanol with cyclobutanecarboxylic acid in the presence of a suitable base. The resulting product is then reacted with a suitable base to form the desired HMBC. In the final step, the HMBC is reacted with a suitable solvent to form the desired product.
Análisis Bioquímico
Biochemical Properties
N-(2-hydroxy-2-methyl-4-phenylbutyl)cyclobutanecarboxamide plays a significant role in biochemical reactions
Cellular Effects
Preliminary studies suggest that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Propiedades
IUPAC Name |
N-(2-hydroxy-2-methyl-4-phenylbutyl)cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-16(19,11-10-13-6-3-2-4-7-13)12-17-15(18)14-8-5-9-14/h2-4,6-7,14,19H,5,8-12H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMSAKKNIIZDMJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)(CNC(=O)C2CCC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(1H-1,3-benzodiazol-2-yl)methyl]-2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]propanamide](/img/structure/B6488366.png)
![1-{4-[(1H-imidazol-1-yl)methyl]piperidin-1-yl}-2-[4-(propan-2-yl)phenoxy]ethan-1-one](/img/structure/B6488370.png)
![N,1-bis(thiophen-2-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B6488383.png)


![4-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperidine-1-carbonyl}-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B6488390.png)
![2-ethoxy-N-[2-hydroxy-2-(thiophen-3-yl)ethyl]benzamide](/img/structure/B6488397.png)
![2-(2,4-dichlorophenoxy)-N-[2-hydroxy-2-(thiophen-3-yl)ethyl]acetamide](/img/structure/B6488412.png)
![N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}propanamide](/img/structure/B6488420.png)
![N-[2-hydroxy-2-(thiophen-3-yl)ethyl]-N'-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B6488434.png)

![N-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-[1,1'-biphenyl]-4-carboxamide](/img/structure/B6488454.png)
![1-(4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)-2-propylpentan-1-one](/img/structure/B6488456.png)

